![molecular formula C13H20O B14587142 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one CAS No. 61185-12-4](/img/structure/B14587142.png)
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two methyl groups attached to the tenth carbon atom of the bicyclo[7.2.0]undecane framework, with a double bond at the fifth position and a ketone functional group at the second position. The molecular formula of this compound is C13H20O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework.
Formation of Double Bond: The double bond at the fifth position is introduced through dehydrogenation reactions.
Ketone Formation: The ketone functional group at the second position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization and methylation reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5-ol: This compound has a similar bicyclic structure but differs in the presence of hydroxyl groups instead of a ketone.
11,11-Dimethylbicyclo[6.2.1]undec-7-en-3-one: This compound has a different bicyclic framework and functional groups.
Uniqueness
10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one is unique due to its specific arrangement of methyl groups, double bond, and ketone functional group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
61185-12-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
10,10-dimethylbicyclo[7.2.0]undec-5-en-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2)9-10-11(13)7-5-3-4-6-8-12(10)14/h3-4,10-11H,5-9H2,1-2H3 |
Clé InChI |
QPAGUIBPTKTVJN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C1CCC=CCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
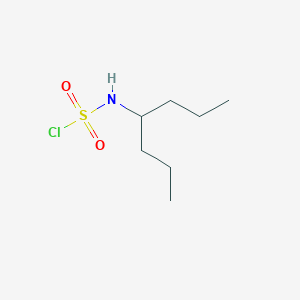
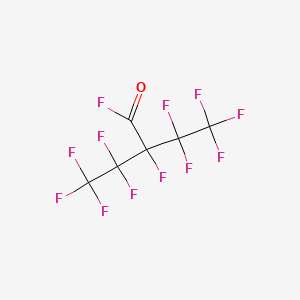
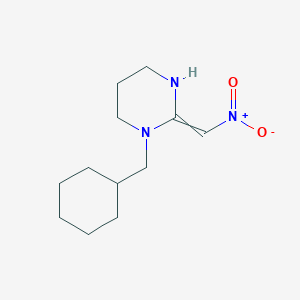
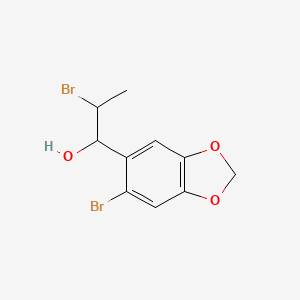
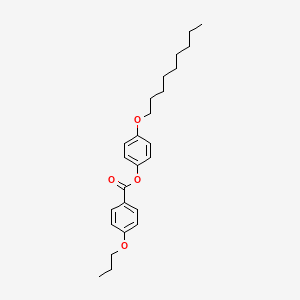
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
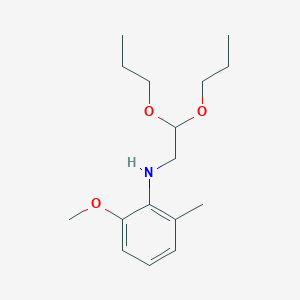
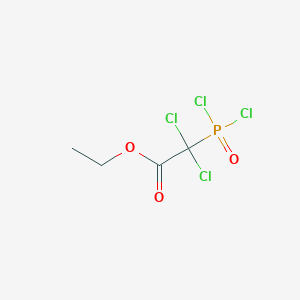
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)

